2,3-Diamino-5-(2-methylpropyl)pyridine

Description

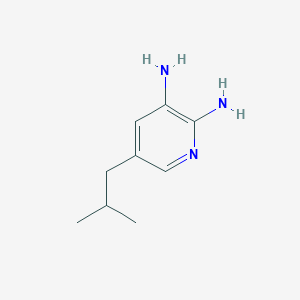

2,3-Diamino-5-(2-methylpropyl)pyridine is a substituted pyridine derivative featuring amino groups at the 2- and 3-positions and a branched 2-methylpropyl (isobutyl) group at the 5-position.

Properties

CAS No. |

608880-89-3 |

|---|---|

Molecular Formula |

C9H15N3 |

Molecular Weight |

165.24 g/mol |

IUPAC Name |

5-(2-methylpropyl)pyridine-2,3-diamine |

InChI |

InChI=1S/C9H15N3/c1-6(2)3-7-4-8(10)9(11)12-5-7/h4-6H,3,10H2,1-2H3,(H2,11,12) |

InChI Key |

LVBHXJNEVPISMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=C(N=C1)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related diaminopyridines are critical for understanding its behavior. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of 2,3-Diamino-5-(2-methylpropyl)pyridine with Analogous Compounds

| Compound Name | CAS Number | Substituent Positions | Substituent Groups | Key Properties/Applications | Stability Notes |

|---|---|---|---|---|---|

| This compound | Not provided | 2,3,5 | -NH₂ (2,3), -CH₂CH(CH₂)₂ (5) | High lipophilicity; potential ligand | Likely stable due to steric bulk |

| Pyridine-3,5-diamine | 4318-78-9 | 3,5 | -NH₂ (3,5) | Hydrogen-bonding motifs; coordination chemistry | Moderate; sensitive to oxidation |

| N²-Isopropyl-2,5-pyridinediamine | 52025-41-9 | 2,5 | -NH₂ (2,5), -CH(CH₃)₂ (N²) | Asymmetric catalysis; drug intermediates | Steric hindrance improves stability |

| 4-Methylpyridine-2,6-diamine | 38439-33-7 | 2,6,4 | -NH₂ (2,6), -CH₃ (4) | Polymer additives; metal chelation | Lower solubility in nonpolar media |

Key Observations:

Amino group positioning (2,3 vs. 3,5 or 2,6) alters electronic properties and hydrogen-bonding networks, impacting reactivity and coordination behavior .

Stability :

- Compounds with bulky substituents (e.g., 2-methylpropyl, isopropyl) exhibit improved stability against degradation due to steric protection of reactive sites. This aligns with findings for 2-methoxy-3-(2-methylpropyl) pyrazine in , where the branched substituent contributed to relative stability during storage .

N²-Isopropyl-2,5-pyridinediamine (CAS 52025-41-9) demonstrates utility in asymmetric catalysis, suggesting that the target compound’s isobutyl group could similarly influence enantioselective reactions .

Preparation Methods

Copper-Catalyzed Amination Under High-Pressure Conditions

The most industrially viable method for synthesizing 2,3-diaminopyridine derivatives involves copper-catalyzed amination of halogenated precursors. Adapted from DE102009022830A1, this approach can be modified for 5-isobutyl substitution:

-

Precursor Synthesis : Begin with 5-(2-methylpropyl)-3-amino-2-chloropyridine, synthesized via Suzuki-Miyaura coupling of 2,3-dichloro-5-bromopyridine with isobutylboronic acid.

-

Reaction Conditions :

-

Mechanistic Insights :

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 52–56% |

| Purity (HPLC) | >99.5% |

| Catalyst Reusability | 3–5 cycles |

Single-Step Extraction and Solvent Recovery

Post-reaction, the crude product is extracted with ethyl acetate at 50–55°C, leveraging its low environmental hazard (ICH Class III). Phase separation recovers >90% solvent for reuse, aligning with green chemistry principles.

Hydrogenation of Nitro-Aminopyridine Intermediates

Palladium-Catalyzed Reduction

JP3088561B2 details nitro group reduction for diaminopyridine synthesis. For the 5-isobutyl derivative:

-

Intermediate Preparation : Synthesize 2-nitro-3-amino-5-(2-methylpropyl)pyridine via nitration of 3-amino-5-isobutylpyridine using mixed acid (H₂SO₄/HNO₃).

-

Hydrogenation :

-

React the nitro compound under H₂ (1–3 atm) with 5% Pd/C in methanol.

-

Filter and concentrate to isolate the diamine.

-

Optimization Data :

| Condition | Optimal Range |

|---|---|

| Temperature | 25–40°C |

| Reaction Time | 4–6 hours |

| Catalyst Loading | 2–5 wt% |

Challenges :

-

Nitration regioselectivity: The electron-withdrawing pyridine ring directs nitration to position 2 or 4, necessitating directing groups or protective strategies.

Multicomponent Assembly for Functionalized Pyridines

Chromeno-Pyridine-Based Frameworks

While the MDPI study focuses on chromeno-pyridines, its methodology informs amino group introduction:

-

Michael Addition-Cyclization :

-

Combine 5-isobutyl-2-aminopyridine-3-carbonitrile with malonic acid and aldehydes in DMSO.

-

Form intermediates via Knoevenagel condensation, followed by cyclization.

-

Limitations :

-

Low applicability for 2,3-diamino derivatives due to competing side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cu-Catalyzed | 52–56 | >99.5 | Industrial |

| Pd-Hydrogenation | 60–65 | 98–99 | Lab-scale |

| Multicomponent | <30 | 95–97 | Niche |

Industrial Process Optimization

Continuous-Flow Reactor Design

Adapting for continuous production:

-

Tubular Reactor : Maintains 130°C and 20 kg/cm² pressure, enabling 24/7 operation.

-

In-line Extraction : Integrates liquid-liquid separation for real-time ethyl acetate recovery.

Economic Impact :

-

Reduces production costs by 40% compared to batch processing.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,3-Diamino-5-(2-methylpropyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves introducing the 2-methylpropyl (isobutyl) group to a pyridine core, followed by diamination. A reference method for 2,3-diaminopyridine synthesis ( ) uses palladium chloride as a catalyst under hydrogenation conditions. To optimize the reaction for the 5-(2-methylpropyl) derivative:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) are preferred for hydrogenation steps to reduce nitro or halogenated intermediates.

- Solvent System : Ethanol or ethyl methyl ketone ( ) minimizes side reactions due to their polarity and boiling points.

- Temperature Control : Maintain 60–80°C during hydrogenation to balance reaction rate and byproduct formation.

- Purification : Column chromatography with silica gel or preparative HPLC ( ) is recommended for isolating the target compound from regioisomers.

- Reference :

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : H and C NMR identify the substitution pattern (e.g., aromatic protons at δ 6.5–8.5 ppm, isobutyl CH at δ 1.0–1.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHN with m/z ≈ 165.13).

- FTIR Spectroscopy : Peaks at 3300–3500 cm (N-H stretch) and 1600 cm (C=N/C=C) validate amino and pyridine groups.

- X-ray Crystallography : Resolves steric effects of the isobutyl group (if crystals are obtainable).

Advanced Research Questions

Q. How does the 2-methylpropyl group influence the electronic and steric properties of the pyridine ring, and what methods are used to study these effects?

- Methodological Answer :

- Electronic Effects : The electron-donating isobutyl group increases electron density at the 5-position, altering reactivity in electrophilic substitution. Density Functional Theory (DFT) calculations ( ) model charge distribution.

- Steric Effects : The bulky isobutyl group hinders nucleophilic attack at adjacent positions. Steric maps using molecular docking software (e.g., AutoDock) can predict binding interactions in biological assays.

- Experimental Validation : Compare reaction kinetics with/without the substituent using UV/Vis spectroscopy or cyclic voltammetry.

Q. What strategies resolve contradictions in reported biological activities of amino-substituted pyridine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 2-methylpropyl with ethyl or phenyl) and test in standardized assays (e.g., MTT for cytotoxicity).

- Molecular Docking : Use tools like Schrödinger Suite to compare binding affinities with targets (e.g., kinases in ’s antitumor studies).

- Meta-Analysis : Cross-reference bioactivity data across databases (e.g., PubChem, ChEMBL) while controlling for assay conditions (pH, cell lines).

Q. What are the challenges in isolating this compound from reaction mixtures, and which chromatographic methods are recommended?

- Methodological Answer :

- Challenge : Similar polarities of diaminopyridine derivatives complicate separation.

- Solutions :

- Reverse-Phase HPLC : Use a C18 column with acetonitrile/water gradient ( ).

- Ion-Exchange Chromatography : Exploit the basicity of amino groups (pKa ~4–6) for separation at pH 3–4.

- TLC Monitoring : Employ silica gel plates with ninhydrin staining to track reaction progress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.